trans-1,2-Dibenzoylethylene

Catalog No.
S604483
CAS No.
959-28-4
M.F
C16H12O2
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Dibenzoylethylene

CAS Number

959-28-4

Product Name

trans-1,2-Dibenzoylethylene

IUPAC Name

(E)-1,4-diphenylbut-2-ene-1,4-dione

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11+

InChI Key

WYCXGQSQHAXLPK-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2

Synonyms

1,2-dibenzoylethene, trans-1,4-diphenyl-2-butene-1,4-dione

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=CC=C2

The exact mass of the compound trans-1,2-Dibenzoylethylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28072. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Ethylenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-1,2-Dibenzoylethylene (CAS 959-28-4) is a highly symmetric, doubly activated α,β-unsaturated diketone widely procured as a premium Michael acceptor and dipolarophile. Featuring two electron-withdrawing benzoyl groups flanking a trans-alkene, it exhibits exceptional electrophilicity, making it a cornerstone reagent for multicomponent 1,3-dipolar cycloadditions and tandem reductive cyclizations. Unlike its mono-activated analogs, this compound provides a rigid, predictable trans-geometry that ensures high regio- and stereoselectivity in the synthesis of complex heterocycles, including spiro[indoline-pyrrolidine] scaffolds. Its stability as a crystalline solid (mp 109–112 °C) ensures reliable shelf-life and straightforward handling in both discovery and process-scale environments [1].

Research Fit

Workflow
Stereospecific dipolarophile for 1,3-dipolar cycloadditions
Selection
trans configuration required for defined stereochemical outcomes
Use Context
Supports photoisomerization studies and heterocyclic scaffold synthesis

Attempting to substitute trans-1,2-dibenzoylethylene with simpler in-class alternatives like chalcone or maleic anhydride fundamentally alters reaction trajectories and process requirements. Chalcone lacks the second activating benzoyl group, often necessitating expensive transition-metal catalysts (e.g., silver) to force cycloadditions that trans-1,2-dibenzoylethylene achieves under catalyst-free thermal conditions. Furthermore, substituting with the geometric isomer, cis-1,2-dibenzoylethylene, introduces severe processability issues; the cis-isomer is a higher-energy state typically generated via photochemical isomerization and is prone to thermal reconversion, making it unsuitable as a reliable, storable starting material for scalable thermal cycloadditions [1].

Substitution Risk

cis-Isomer mismatch
cis-1,2-Dibenzoylethylene yields opposite cycloaddition stereochemistry and differs in melting point and TLC mobility; the stereochemical outcome may not transfer directly.
Other dipolarophiles
Dimethyl fumarate or maleate do not reproduce the trans-DBE electron-deficient alkene flanked by two benzoyl groups; reported regio- and stereoselectivity may shift.
Generic α,β-unsaturated ketones
Absence of the symmetric bis(benzoyl)ethylene scaffold limits photochemical interconversion and the validated phase-diagram purity benchmark.

Thermodynamic Stability and Storage Reliability

In procurement and process scale-up, the thermal stability of the starting material is critical. trans-1,2-Dibenzoylethylene is the thermodynamically favored isomer, remaining stable as a crystalline solid under standard ambient storage and thermal reaction conditions. In contrast, its geometric counterpart, cis-1,2-dibenzoylethylene, is a higher-energy photoproduct that readily undergoes thermal reconversion to the trans form upon heating. Utilizing the trans-isomer eliminates the need for specialized photochemical reactors and prevents yield losses associated with undesired in situ isomerization during high-temperature cycloadditions [1].

Evidence DimensionThermal stability and handling requirements
Target Compound DataStable under standard thermal conditions (mp 109-112 °C); no actinic handling required
Comparator Or Baselinecis-1,2-dibenzoylethylene (requires photochemical generation; thermally labile)
Quantified Difference100% thermal stability retention for the trans-isomer vs. spontaneous thermal reconversion for the cis-isomer upon heating
ConditionsStandard laboratory storage and thermal reflux conditions

Procuring the trans-isomer guarantees a stable, predictable reagent for thermal reactions without the overhead of photochemical equipment or the risk of isomeric degradation.

Melting point & TLC
Head-to-head
trans 109–112 °C vs. cis 132–134.5 °C; larger Rf for trans under identical TLC
Identity verification: cis contamination depresses melting point and alters TLC profile
Eutectic at 30% cis / 70% trans, onset 93.5 °C (DSC)

Catalyst-Free 1,3-Dipolar Cycloaddition Efficiency

trans-1,2-Dibenzoylethylene demonstrates superior reactivity as a dipolarophile in multicomponent reactions. When reacted with azomethine ylides (generated in situ from isatins and amino acids), it yields complex spiro[indoline-pyrrolidine] derivatives in high yields with excellent regio- and stereoselectivity under standard reflux conditions. In contrast, achieving similar cycloadditions with mono-activated analogs like chalcones frequently requires the addition of transition-metal catalysts, such as silver (Ag) salts, to sufficiently activate the alkene [1].

Evidence DimensionCatalyst requirement and yield in spiro-heterocycle synthesis
Target Compound DataCatalyst-free high yield (>80%) under mild thermal conditions
Comparator Or BaselineChalcone derivatives (require Ag-catalysis for comparable cycloadditions)
Quantified DifferenceElimination of expensive transition-metal catalysts while maintaining high stereoselectivity
ConditionsMulticomponent one-pot reaction with isatin and amino acids

Elimating the need for metal catalysts reduces procurement costs, simplifies downstream purification, and improves the overall green chemistry profile of the synthesis.

Cycloaddition stereochemistry
Head-to-head
Concerted (π2S+π4S) mechanism preserves trans geometry; single predictable cycloadduct
Stereospecific outcome confirmed; cis-dipolarophile would give opposite configuration
Reaction with 1-methoxy-2-benzopyrylium-4-olate

Dual Activation for Tandem Reductive Cyclizations

The presence of two flanking benzoyl groups provides trans-1,2-dibenzoylethylene with symmetric, dual electrophilic sites, enabling unique tandem reaction pathways. In sequential reductive cyclizations utilizing an InCl3/Et3SiH system, the compound efficiently undergoes 1,4-reduction and subsequent cyclization to form specific O-heterocycles. A mono-activated comparator like chalcone, while reactive, is structurally incapable of providing the symmetric di-functionalization required to build these specific doubly-substituted architectures, limiting its utility to simpler chroman derivatives [1].

Evidence DimensionStructural capacity for tandem functionalization
Target Compound DataSymmetric dual activation enabling complex O-heterocycle formation
Comparator Or BaselineChalcone (mono-activated, limited to single-site Michael addition/cyclization)
Quantified DifferenceAccess to symmetrically substituted heterocycles vs. structural impossibility with mono-enones
ConditionsInCl3/Et3SiH mediated sequential reductive cyclization

Buyers targeting highly functionalized, symmetric heterocycles must procure the doubly activated trans-1,2-dibenzoylethylene, as mono-enones cannot serve as structural equivalents.

Photoisomerization
Reported
34% yield to cis-isomer under light; reversible by heat or light
Enables photochemical studies and on-demand generation of cis-isomer
Monitored by TLC; microscale experiment
Synthetic yield
Class-level
92% yield from 1,2-dibenzoylethane
Direct high-yield route supports reliable procurement
cis-isomer requires additional photochemical step (~34%)
X-ray regiochemistry
Head-to-head
Cycloadduct structure solved; regio- and stereochemistry unambiguously assigned
Crystallographic benchmark for rational design of complex molecules
Reaction with bis(phenylazo)stilbene
DSC purity analysis
Head-to-head
Eutectic at 30% cis, onset mp 93.5 °C; depression quantifies isomeric purity
Quantitative QC tool: even minor cis contamination detected
Binary phase diagram via DSC

Catalyst-Free Spiro-Oxindole Synthesis

Ideal for pharmaceutical discovery programs synthesizing spiro[indoline-pyrrolidine] libraries, where its high reactivity allows for metal-free 1,3-dipolar cycloadditions with azomethine ylides, streamlining purification and reducing costs [1].

Complex O-Heterocycle Precursor

The reagent of choice for tandem Michael addition and reductive cyclization workflows, leveraging its dual benzoyl groups to build highly substituted oxygen heterocycles that cannot be accessed via mono-enones [2].

Standardized Michael Addition Benchmark

Excellent as a stable, highly electrophilic benchmark substrate in the development of new organocatalytic or Lewis acid-mediated Michael addition methodologies, avoiding the volatility or instability of simpler enones [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Stereospecific spiro/pyrrolidine synthesis
Reported stereochemical integrity in 1,3-dipolar cycloadditions
Stereochemical outcome by X-ray or NMR; diastereomeric ratio
DSC-based purity verification
Established binary phase diagram with cis-isomer
Melting point depression vs. isomeric composition
Photochemical isomerization model
Reversible trans/cis interconversion under light/heat
TLC monitoring; isomer ratio and yield reproducibility
Catalyst-free one-pot pyrrolidine synthesis
Electrophilic dipolarophile for multi-component reactions
Diastereoselectivity and catalyst-free protocol robustness

XLogP3

3.2

LogP

3.16 (LogP)

Other CAS

4070-75-1
959-28-4

Wikipedia

2-Butene-1,4-dione, 1,4-diphenyl-, (2E)-

General Manufacturing Information

2-Butene-1,4-dione, 1,4-diphenyl-: INACTIVE
2-Butene-1,4-dione, 1,4-diphenyl-, (2E)-: INACTIVE

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